Phenyl (3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)carbamate
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Overview
Description
Phenyl (3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)carbamate is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties . The structure of this compound features a quinazolinone core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, with various substituents that enhance its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl (3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)carbamate typically involves the reaction of anthranilic acid with phenyl isothiocyanate to form 2-mercapto-3-phenylquinazolin-4(3H)-one . This intermediate is then reacted with ethyl chloroacetate to yield the final product . The reaction conditions often involve refluxing in anhydrous pyridine to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl (3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Phenyl (3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phenyl (3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in the inflammatory response . By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-Phenylquinazolin-4-one: Another quinazolinone derivative with similar biological activities.
2-Mercapto-3-phenylquinazolin-4-one: A precursor in the synthesis of phenyl (3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)carbamate.
4-Phenethylaminoquinazoline: Known for its anti-inflammatory and analgesic properties.
Uniqueness
This compound is unique due to its specific substituents, which enhance its biological activity and make it a valuable compound for various applications. Its ability to inhibit COX-2 selectively distinguishes it from other similar compounds .
Properties
Molecular Formula |
C17H15N3O3 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
phenyl N-(3-ethyl-4-oxoquinazolin-7-yl)carbamate |
InChI |
InChI=1S/C17H15N3O3/c1-2-20-11-18-15-10-12(8-9-14(15)16(20)21)19-17(22)23-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,19,22) |
InChI Key |
PLYMFTXKYVPWHU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(C1=O)C=CC(=C2)NC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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